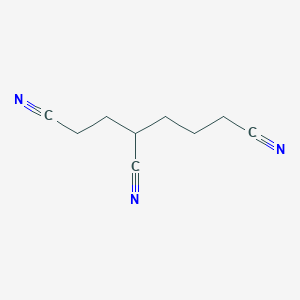

1,3,6-Hexanetricarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hexane-1,3,6-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-6-2-1-4-9(8-12)5-3-7-11/h9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLFLMCWDHZINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CC(CCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041234 | |

| Record name | 1,3,6-Hexanetricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MSDSonline] | |

| Record name | 1,3,6-Tricyanohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1772-25-4 | |

| Record name | 1,3,6-Hexanetricarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6-Tricyanohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-Hexanetricarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6-Hexanetricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-1,3,6-tricarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,6-TRICYANOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJY3YNQ3SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,6-TRICYANOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,3,6-Hexanetricarbonitrile (CAS: 1772-25-4)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of 1,3,6-Hexanetricarbonitrile (HTCN), a versatile chemical compound with significant potential in organic synthesis and materials science. This guide consolidates key data, experimental protocols, and reaction pathways to support research and development activities.

Core Chemical and Physical Properties

This compound is a tri-functional nitrile characterized by a hexane (B92381) backbone with cyano groups at the 1, 3, and 6 positions. Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 1772-25-4 |

| Molecular Formula | C₉H₁₁N₃[1] |

| Molecular Weight | 161.20 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 255-260 °C at 2 mm Hg |

| Density | 1.04 g/mL at 25 °C |

| Refractive Index | n20/D 1.466 |

| Solubility | Soluble in polar solvents. |

| Synonyms | 1,3,6-Tricyanohexane, 4-Cyanosuberonitrile, Hexane-1,3,6-tricarbonitrile[1] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a butylene derivative with a cyanide source. The following protocol is based on procedures outlined in patent literature.[2]

Experimental Protocol: Synthesis from 1,6-dicyano-2-butylene

Materials:

-

1,6-dicyano-2-butylene

-

Hydrochloric acid (HCl) in methanol (B129727) solution

-

Sodium cyanide (NaCN)

-

Reaction vessel with stirring and temperature control

-

Purification apparatus (e.g., distillation equipment)

Procedure:

-

To a solution of 1,6-dicyano-2-butylene, add an HCl-methanol solution.

-

Heat the reaction mixture to a temperature between 40-60°C and maintain for 4-6 hours with continuous stirring.[3]

-

After the initial reaction period, add sodium cyanide (NaCN) to the mixture.

-

Continue the reaction at a temperature in the range of 40-101°C for an additional 2-7 hours.[2]

-

Upon completion, the reaction mixture is worked up to isolate the crude this compound.

-

The crude product is then purified, typically by vacuum distillation, to yield the final product with a purity of over 99%.[2]

Note: This protocol is a general guideline. Specific molar ratios and reaction times may be optimized for yield and purity. For instance, one variation of the protocol specifies reacting 1,6-dicyano-2-butylene with 90g of HCl methanol solution at 50°C for 5 hours, followed by the addition of NaCN and reaction at 80°C for 5 hours, resulting in a yield of 61.2%.

Key Chemical Transformations

The three nitrile groups of this compound are reactive sites for various chemical transformations, primarily hydrolysis and reduction.[4]

Hydrolysis to 1,3,6-Hexanetricarboxylic Acid

The nitrile groups can be hydrolyzed to carboxylic acid groups under acidic or basic conditions. This reaction typically proceeds through an amide intermediate.[4]

Materials:

-

This compound

-

Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Reflux apparatus

-

Extraction and purification equipment

Procedure:

-

The nitrile is heated under reflux with a dilute strong acid, such as hydrochloric acid.[5][6]

-

The reaction is monitored until completion (e.g., by TLC or GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The 1,3,6-Hexanetricarboxylic acid is isolated. This may involve extraction with an organic solvent followed by evaporation of the solvent.

-

The crude product can be further purified by recrystallization or chromatography.

Reduction to 1,3,6-Triaminohexane

The nitrile groups can be reduced to primary amine groups using catalytic hydrogenation or chemical reducing agents.[4]

Materials:

-

This compound

-

Raney Nickel (moist)

-

Potassium borohydride (B1222165) (KBH₄)

-

Dry ethanol

-

Reaction flask with magnetic stirring

-

Filtration and purification apparatus

Procedure:

-

In a reaction flask, combine KBH₄ and moist Raney Nickel in dry ethanol. A typical molar ratio of substrate:Raney Ni:KBH₄ is 1:1:4.[7]

-

Add this compound to the mixture while stirring.[7]

-

Stir the reaction vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography.[7]

-

After the reaction is complete, filter the mixture to remove the Raney Nickel catalyst.

-

Evaporate the organic solvent from the filtrate.

-

Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

-

The organic layer is dried and the solvent is evaporated to yield 1,3,6-Triaminohexane.

Application as a Battery Electrolyte Additive

This compound has garnered interest as an electrolyte additive in high-voltage lithium-ion and aqueous zinc-ion batteries.[8] It can enhance the electrochemical performance by forming a stable solid electrolyte interphase (SEI) on the anode surface and a cathode electrolyte interphase (CEI) on the cathode surface.[8][9] This protective layer suppresses electrolyte decomposition and dendrite growth, leading to improved cycling stability and capacity retention.[8][9]

Experimental Protocol: Electrochemical Testing in a Lithium-Ion Battery

Materials and Equipment:

-

Electrolyte Preparation:

-

Standard electrolyte: 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:2 by volume).

-

This compound (HTCN, high purity).

-

-

Cell Assembly:

-

Cathode: e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811).

-

Anode: Lithium metal foil.

-

Separator: e.g., polypropylene (B1209903) microporous membrane.

-

Coin cell components (CR2032).

-

Glovebox with an argon atmosphere.

-

-

Electrochemical Analysis:

-

Battery cycler (for galvanostatic charge/discharge).

-

Potentiostat with frequency response analyzer (for cyclic voltammetry and electrochemical impedance spectroscopy).

-

Procedure:

-

Electrolyte Preparation: Prepare the electrolyte by dissolving the desired amount of HTCN (e.g., 1 wt%) into the standard electrolyte inside an argon-filled glovebox.

-

Cathode Preparation: Mix the active material (e.g., NCM811), a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. Coat the slurry onto an aluminum foil current collector and dry to remove the solvent.

-

Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and the prepared electrolyte.

-

Electrochemical Measurements:

-

Galvanostatic Cycling: Cycle the cells at various C-rates within a defined voltage window (e.g., 3.0-4.35 V vs. Li/Li⁺) to evaluate capacity retention and coulombic efficiency.

-

Cyclic Voltammetry (CV): Scan the potential at a slow rate (e.g., 0.1 mV/s) to investigate the electrochemical reactions occurring at the electrode-electrolyte interface.

-

Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell at different states of charge to analyze the interfacial and charge-transfer resistances.

-

Safety and Handling

This compound is classified as harmful if swallowed or inhaled. It is a combustible liquid. Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with applications ranging from polymer synthesis to advanced energy storage. Its trifunctional nature allows for the creation of complex molecular architectures and functional materials. This guide provides a foundational understanding of its properties, synthesis, and key reactions to facilitate further research and development.

References

- 1. This compound | C9H11N3 | CID 15678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KR20170035828A - Preparation Method of 1, 3, 6-Hexanetricarbonitrile - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | 1772-25-4 | Benchchem [benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

An In-depth Technical Guide to the Physical Properties of 1,3,6-Hexanetricarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6-Hexanetricarbonitrile, also known as 1,3,6-tricyanohexane, is a multifaceted organic compound characterized by a hexane (B92381) backbone with three cyano (-C≡N) functional groups. Its chemical structure lends it a high degree of polarity and reactivity, making it a significant intermediate in organic synthesis and a component in advanced materials science. This document provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its key chemical transformations and applications.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and process design. The compound is typically a colorless to light yellow, clear liquid at room temperature.[1][2][3]

Data Presentation: Physical Property Summary

The following table summarizes the key quantitative physical properties of this compound based on available literature data.

| Property | Value | Conditions |

| Molecular Formula | C₉H₁₁N₃ | |

| Molecular Weight | 161.20 g/mol | |

| Boiling Point | 255-260 °C[4][5] | at 2 mm Hg |

| 441 °C[6] | at 760 mmHg | |

| 200 °C[7][8] | at 0.2 mmHg | |

| Density | 1.04 g/mL[4][9][10] | at 25 °C |

| 1.022 g/cm³ | ||

| Refractive Index (n_D_²⁰) | 1.466[4][9] | at 20 °C |

| Flash Point | 85 °C (185 °F)[8][11] | Closed Cup |

| 229.5 °C | ||

| Vapor Pressure | 2 Pa[4][9] | at 25 °C |

| Water Solubility | 16.85 g/L[9][6] | at 20 °C |

| Appearance | Colorless to Yellow Liquid[1][8] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail generalized, standard laboratory protocols for measuring the key physical properties of liquid compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is highly effective.

Apparatus:

-

Thiele tube

-

High-temperature mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 10x75 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or micro-burner

-

Rubber band or wire for attachment

Procedure:

-

Add a small amount (0.5-1 mL) of this compound to the small test tube.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[12]

-

Insert the assembly into the Thiele tube containing mineral oil, making sure the rubber band is not submerged in the oil.[12]

-

Gently heat the side arm of the Thiele tube with a burner. This design promotes even heat circulation.[13]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[13]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point of the sample.[12]

-

Record the ambient barometric pressure, as boiling point is pressure-dependent.[14]

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer (or specific gravity bottle) allows for precise measurement of liquid density.

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance (±0.0001 g)

-

Constant temperature water bath

-

Distilled water

-

Acetone (B3395972) or other volatile solvent for cleaning

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25.0 °C) until it reaches thermal equilibrium.

-

Ensure the liquid level is at the calibration mark (excess water will exit through the capillary). Carefully dry the outside of the pycnometer.

-

Weigh the water-filled pycnometer and record its mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and repeat the thermal equilibration and weighing steps, recording the final mass (m₃).

-

Calculate the density using the following formulas:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (m₂ - m₁) / ρ_water (where ρ_water is the known density of water at the experimental temperature)

-

Mass of sample = m₃ - m₁

-

Density of sample (ρ_sample) = (m₃ - m₁) / Volume of pycnometer

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property used for identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (typically built-in)

-

Dropper or pipette

-

Soft lens tissue

-

Ethanol (B145695) or acetone for cleaning

Procedure:

-

Turn on the refractometer and the light source. If required, connect the constant temperature circulator and set it to the desired temperature (e.g., 20.0 °C). Allow the instrument to stabilize.[15]

-

Using a clean dropper, place a few drops of the this compound sample onto the prism surface.[15]

-

Close the prisms firmly.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

Turn the fine adjustment knob to bring the dividing line (shadowline) exactly to the center of the crosshairs.

-

If the shadowline appears colored or blurry, adjust the dispersion compensator until the line is sharp and achromatic.

-

Press the "read" button or look at the scale to obtain the refractive index value.

-

Clean the prism surfaces thoroughly with a soft tissue moistened with ethanol or acetone after the measurement.

Flash Point Determination (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced. The closed-cup method is used for less volatile liquids and is important for safety assessments.[11]

Apparatus:

-

Pensky-Martens closed-cup flash point tester (manual or automated)[1]

-

Heating source

-

Stirring mechanism

-

Ignition source (gas flame or electric igniter)

-

Thermometer

Procedure (conforming to ASTM D93): [7]

-

Fill the test cup with this compound to the specified filling mark.

-

Place the lid on the cup, ensuring it is properly seated. Insert the thermometer.

-

Begin heating the sample at a slow, constant rate (typically 5-6 °C per minute).[1]

-

Start the stirrer at the prescribed rate (e.g., 90-120 rpm).[1]

-

As the temperature approaches the expected flash point, begin applying the test flame at regular temperature intervals (e.g., every 1-2 °C).[9]

-

To apply the flame, briefly stop stirring and operate the shutter mechanism to introduce the ignition source into the vapor space of the cup.[11]

-

The flash point is the lowest temperature, corrected to a barometric pressure of 101.3 kPa, at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.[9][11]

-

Record this temperature as the flash point.

Key Chemical Pathways and Applications

This compound serves as a versatile precursor for various chemical syntheses and has found a niche application in energy storage technology.

Synthesis and Derivatization Workflows

The nitrile groups (-C≡N) are highly reactive and can be converted into other valuable functional groups, primarily carboxylic acids through hydrolysis and primary amines through reduction.

Caption: Synthesis and key derivatization pathways of this compound.

Experimental Workflow: Hydrolysis to Carboxylic Acid

The conversion of the three nitrile groups to carboxylic acids is a fundamental transformation.

Caption: Experimental workflow for the hydrolysis of this compound.

Application Workflow: Electrolyte Additive in Li-ion Batteries

This compound is used as an additive to improve the performance of high-voltage lithium-ion batteries.[2][3][5][16] It enhances the oxidative stability of the electrolyte, which is crucial for operating at higher voltages.[16]

Caption: Logical workflow of this compound as a battery electrolyte additive.

References

- 1. scribd.com [scribd.com]

- 2. studymind.co.uk [studymind.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1772-25-4 [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. precisionlubrication.com [precisionlubrication.com]

- 8. phillysim.org [phillysim.org]

- 9. musenelec.com [musenelec.com]

- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 11. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. mt.com [mt.com]

- 16. chemguide.co.uk [chemguide.co.uk]

1,3,6-Hexanetricarbonitrile molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the fundamental molecular and chemical properties of 1,3,6-Hexanetricarbonitrile. The information is presented to be a quick and reliable reference for laboratory and research applications.

Core Molecular Data

The fundamental quantitative properties of this compound are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations in chemical reactions and for the characterization of the compound.

| Property | Value |

| Molecular Formula | C₉H₁₁N₃[1][2][3][4][5][6] |

| Molecular Weight | 161.20 g/mol [2][3][4] |

Methodology for Determination of Molecular Properties

The molecular formula and weight of a chemical compound like this compound are not determined through experimental protocols in the traditional sense but are calculated based on its chemical structure.

-

Molecular Formula (C₉H₁₁N₃): This is determined by identifying the types and numbers of atoms in one molecule of the compound. For this compound, this consists of 9 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms.

-

Molecular Weight (161.20 g/mol ): This is calculated by summing the atomic weights of all atoms in the molecular formula. The calculation is as follows:

-

(9 x Atomic Weight of Carbon) + (11 x Atomic Weight of Hydrogen) + (3 x Atomic Weight of Nitrogen)

-

(9 x 12.011) + (11 x 1.008) + (3 x 14.007) = 161.20 g/mol

-

Due to the nature of this information, complex experimental workflows or biological signaling pathways, which are typically associated with drug development or biological research, are not applicable to the fundamental chemical properties of this compound.

Logical Relationship of Chemical Properties

The relationship between the common name of the compound and its fundamental molecular properties can be visualized as a direct logical flow.

Caption: Logical flow from chemical name to molecular formula and weight.

References

- 1. CAS 1772-25-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1772-25-4 | Benchchem [benchchem.com]

- 3. This compound | C9H11N3 | CID 15678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. en.shdaeyeonchem.com [en.shdaeyeonchem.com]

A Technical Guide to 1,3,6-Hexanetricarbonitrile: Physicochemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1,3,6-Hexanetricarbonitrile, a compound of increasing interest in various research and industrial applications, including its use as a high-boiling point solvent and an electrolyte additive. This document outlines its key physical constants, details on its synthesis, and a summary of its chemical reactivity.

Core Physicochemical Data

The boiling point and density of this compound have been reported across various sources. A summary of these quantitative data is presented below for straightforward comparison.

| Property | Value | Conditions |

| Boiling Point | 255-260 °C | at 2 mm Hg |

| 200 °C | at 0.2 mmHg[1][2] | |

| 441 °C | at 760 mmHg[3] | |

| Density | 1.04 g/mL | at 25 °C[2] |

| 1.022 g/cm³ | Not specified | |

| 1.04 g/cm³ | at 25 °C (77 °F) |

Experimental Protocols

While specific, detailed experimental protocols for the determination of the boiling point and density of this compound are not extensively published in the provided literature, standard methodologies for such determinations would be followed.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which exhibits a high boiling point, vacuum distillation is often employed to prevent decomposition at elevated temperatures.

General Procedure:

-

A sample of this compound is placed in a distillation flask.

-

The flask is connected to a vacuum pump and a manometer to control and measure the pressure.

-

The sample is heated gradually.

-

The temperature at which the liquid boils and its vapor condenses is recorded along with the corresponding pressure.

-

The observed boiling point at a reduced pressure can be extrapolated to the boiling point at atmospheric pressure using a nomograph or the Clausius-Clapeyron equation, although direct measurement at various pressures, as cited, is more accurate.

Determination of Density

The density of a liquid is its mass per unit volume. A common and precise method for determining the density of a chemical like this compound is by using a pycnometer.

General Procedure:

-

A clean and dry pycnometer of a known volume is weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostat-controlled water bath to bring the sample to a specific temperature (e.g., 25 °C).

-

Once the temperature is stabilized, the pycnometer is removed, wiped dry, and weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of the filled pycnometer minus the weight of the empty pycnometer) by the known volume of the pycnometer.

Synthesis and Chemical Reactivity

This compound can be synthesized through various routes. One documented method involves the reaction of 1,6-dicyano-2-butylene with an HCl methanol (B129727) solution, followed by the addition of NaCN. Another approach is the reaction of adiponitrile (B1665535) with a strong base to form an intermediate, which is then reacted with acrylonitrile. A laboratory synthesis involves the reaction of 1,3,6-trichlorohexane with sodium cyanide.[4]

The three nitrile groups in this compound are the primary sites of its chemical reactivity. These groups can undergo hydrolysis to form a tricarboxylic acid or be reduced to yield 1,3,6-triaminohexane.

Below is a diagram illustrating the synthetic pathway and key reactions of this compound.

Caption: Synthetic route and major chemical transformations of this compound.

Applications in Electrochemical Systems

Recent research has highlighted the utility of this compound as an effective electrolyte additive in high-voltage lithium-ion batteries and aqueous zinc-ion batteries.[5][6] In these systems, it can enhance the oxidation potential of the electrolyte.[6] Furthermore, it facilitates the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which is crucial for preventing dendrite growth and improving battery performance and longevity.[5]

The logical workflow for evaluating this compound as an electrolyte additive is depicted below.

Caption: Experimental workflow for assessing this compound as a battery electrolyte additive.

References

- 1. This compound | 1772-25-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Pharmaceutical and chemical intermediates,CAS#:1772-25-4,1,3,6-己烷三腈,this compound [en.chemfish.com]

- 3. Electronic Chemical: this compound CAS: 1772-25-4 For Sale [yacooscience.com]

- 4. This compound | C9H11N3 | CID 15678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1,3,6-Hexanetricarbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: Predicting Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be miscible.[1][2] The polarity of a molecule is determined by the presence of polar bonds and the overall molecular geometry.

1.1. Molecular Structure of 1,3,6-Hexanetricarbonitrile

To predict the solubility of this compound, it is crucial to analyze its molecular structure. The molecule possesses a six-carbon aliphatic backbone, which is nonpolar. However, it is functionalized with three nitrile (-C≡N) groups. The carbon-nitrogen triple bond in the nitrile group is highly polarized due to the high electronegativity of nitrogen, making the nitrile group a polar functional group.[3][4]

1.2. Factors Influencing Solubility in Organic Solvents

Several factors will influence the solubility of this compound in a given organic solvent:

-

Polarity of the Solvent: Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[5] Given the presence of three polar nitrile groups, this compound is expected to have significant polar character. Therefore, it is likely to be more soluble in polar organic solvents than in nonpolar ones.

-

Hydrogen Bonding: While nitriles cannot act as hydrogen bond donors, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[3] Solvents that are capable of hydrogen bonding (protic solvents like alcohols) may exhibit enhanced solubility for this compound.[5][6]

-

Molecular Size: Larger molecules can be more difficult to solvate, which can lead to lower solubility.[7][8]

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7][9] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

Presence of Other Functional Groups: The overall solubility is a balance between the nonpolar hydrocarbon chain and the polar functional groups.[2] In the case of this compound, the three nitrile groups are expected to dominate its solubility behavior, favoring polar solvents.

1.3. Predicting Solubility in Common Organic Solvents

Based on these principles, we can make qualitative predictions about the solubility of this compound:

-

High Solubility Expected: In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile. These solvents are highly polar and can engage in strong dipole-dipole interactions with the nitrile groups.[2]

-

Moderate to High Solubility Expected: In polar protic solvents like methanol, ethanol, and isopropanol. The ability of these solvents to act as hydrogen bond donors could enhance solubility.[2]

-

Low to Moderate Solubility Expected: In solvents of intermediate polarity like acetone (B3395972) and dichloromethane.[2]

-

Low to Negligible Solubility Expected: In nonpolar solvents such as hexane, toluene, and diethyl ether. The nonpolar nature of these solvents makes them poor solvents for the polar this compound.[2]

Data Presentation

As no specific quantitative data was found in the public domain, the following table is provided as a template for researchers to record their own experimental findings.

| Organic Solvent | Chemical Formula | Polarity | Predicted Solubility | Experimental Solubility ( g/100 mL at 25°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | High | ||

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | High | ||

| Acetonitrile | CH₃CN | Polar Aprotic | High | ||

| Methanol | CH₃OH | Polar Protic | Moderate to High | ||

| Ethanol | C₂H₅OH | Polar Protic | Moderate to High | ||

| Acetone | (CH₃)₂CO | Polar Aprotic | Moderate | ||

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Low to Moderate | ||

| Toluene | C₇H₈ | Nonpolar | Low | ||

| Hexane | C₆H₁₄ | Nonpolar | Negligible |

Experimental Protocols

A standard method for determining the solubility of a solid organic compound in a liquid solvent is the shake-flask method .[10][11] This method involves preparing a saturated solution of the compound and then determining its concentration.

3.1. Materials

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer, or Gravimetric analysis)[12][13][14]

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.[10]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[10][11]

-

-

Sample Separation:

-

Allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.[15]

-

-

Concentration Analysis:

-

The concentration of the dissolved this compound in the filtered saturated solution is then determined using a suitable analytical method.

-

Gravimetric Method: A known volume of the filtered solution is evaporated to dryness, and the mass of the remaining solid is measured.[16] This is a simple but can be a less precise method.

-

Spectroscopic Method (UV-Vis): If the compound has a chromophore, a calibration curve of absorbance versus concentration can be prepared. The absorbance of the saturated solution (after appropriate dilution) is then measured to determine its concentration.[12]

-

Chromatographic Method (HPLC): A calibration curve of peak area versus concentration is established using standard solutions. The saturated solution is then injected into the HPLC system to determine its concentration. This is often the most accurate and precise method.[13]

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of the saturated solution, typically in units of grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. byjus.com [byjus.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. improvedpharma.com [improvedpharma.com]

- 14. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to 1,3,6-Hexanetricarbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 1,3,6-Hexanetricarbonitrile. It is intended to be a valuable resource for professionals in research and development.

Chemical Identity and Properties

This compound, also known as 1,3,6-tricyanohexane, is an aliphatic trinitrile.[1][2] Its structure consists of a hexane (B92381) backbone with nitrile functional groups at positions 1, 3, and 6.[1] This trifunctionality makes it a versatile molecule in various fields of chemical synthesis.[3]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | hexane-1,3,6-tricarbonitrile | [1] |

| CAS Number | 1772-25-4 | [1] |

| Molecular Formula | C₉H₁₁N₃ | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 255-260 °C at 2 mm Hg | [5] |

| Density | 1.04 g/mL at 25 °C | [5] |

| Refractive Index | n²⁰/D 1.466 | [5] |

| Water Solubility | 16.85 g/L at 20 °C | [4] |

| SMILES | C(CC#N)CC(CCC#N)C#N | [1] |

| InChI Key | LNLFLMCWDHZINJ-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While experimental spectra are not publicly available, predicted data provides valuable insight.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following data is predicted and may not represent exact experimental values. The molecule has a chiral center at the C3 position, making the adjacent protons and carbons diastereotopic and thus chemically non-equivalent.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Proton Assignment | Chemical Shift (ppm) | Carbon Assignment | Chemical Shift (ppm) |

| H3 | 2.80 - 2.95 (Multiplet, 1H) | C≡N (all three) | 118 - 122 |

| H1, H6 | 2.40 - 2.60 (Multiplet, 4H) | C3 | 25 - 35 |

| H2, H4, H5 | 1.70 - 2.00 (Multiplet, 6H) | C1, C2, C4, C5, C6 | 15 - 30 |

Source: Predicted data based on typical chemical shifts for similar functional groups.[3]

Table 3: Characteristic Infrared (IR) Absorption Bands

The IR spectrum is characterized by the strong absorption of the nitrile groups.[3]

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference(s) |

| Nitrile (C≡N) | Stretching | 2240 - 2260 | [3] |

| Alkane (C-H) | Stretching | 2850 - 3000 | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory and industrial method involves the cyanoethylation of adiponitrile (B1665535).

This protocol is adapted from a patented method involving the reaction of adiponitrile with acrylonitrile (B1666552) in the presence of a strong base.[6]

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup: In a flask maintained under an argon atmosphere, a suspension of potassium tert-butoxide (5.6 g, 50 mmol) in 50 mL of toluene is prepared.

-

Addition of Adiponitrile: Adiponitrile (5.41 g, 50 mmol) is added to the suspension at 65 °C.[6]

-

Formation of Intermediate: The mixture is heated to reflux for 1 hour to form the intermediate.[6]

-

Cyanoethylation: After cooling the mixture to room temperature, a solution of acrylonitrile (4 mL, 60 mmol) in 20 mL of toluene is slowly added.[6] The resulting mixture is stirred for 1 hour at room temperature.[6]

-

Work-up: The reaction is quenched by diluting with water. The organic and aqueous layers are separated.

-

Extraction and Isolation: The aqueous layer is extracted with ethyl acetate. The combined organic phases are dried and the solvent is removed by distillation to yield the crude product.[6] Further purification can be achieved by vacuum distillation.

Chemical Reactivity

The reactivity of this compound is dominated by its three nitrile groups, which can undergo hydrolysis to form carboxylic acids or reduction to form primary amines.[3]

Key Reactions of this compound

Caption: Hydrolysis and reduction pathways of this compound.

This is a general procedure for the acid-catalyzed hydrolysis of aliphatic nitriles.

-

Reaction Setup: this compound is dissolved in a concentrated aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[7]

-

Reaction: The mixture is heated under reflux for several hours to days. The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Isolation: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude 1,3,6-hexanetricarboxylic acid, which can be further purified by recrystallization.[5]

This protocol describes a typical catalytic hydrogenation of an aliphatic nitrile.

-

Catalyst Preparation: A Raney-type catalyst (e.g., Raney Nickel or Cobalt) is washed and prepared for use.[8]

-

Reaction Setup: The nitrile, a solvent (e.g., ethanol (B145695) or isopropanol), and the catalyst are added to a high-pressure autoclave.[4][9] An ammonia (B1221849) solution is often added to suppress the formation of secondary and tertiary amines.[9]

-

Hydrogenation: The autoclave is sealed, purged, and pressurized with hydrogen gas (e.g., 20-100 bar).[8][9] The mixture is heated (e.g., 70-120 °C) with stirring for several hours.[8][9]

-

Isolation: After the reaction, the autoclave is cooled and depressurized. The catalyst is removed by filtration. The solvent is removed from the filtrate by distillation to yield the crude 1,3,6-hexanetriamine.

Applications in Drug Development and Materials Science

This compound is a valuable intermediate in organic synthesis.[4] Its derivatives, 1,3,6-hexanetricarboxylic acid and 1,3,6-hexanetriamine, serve as trifunctional monomers in polymer chemistry to produce cross-linked polyesters and polyamides.[3]

A significant modern application is its use as an electrolyte additive in high-voltage lithium-ion and other metal-ion batteries.[10][11] It improves battery performance by forming a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode.[11] This protective layer prevents the decomposition of the electrolyte at high voltages, leading to enhanced cycling stability and longevity of the battery.[10]

Mechanism of Action as a Battery Electrolyte Additive

Caption: Role of HTCN in forming protective SEI and CEI layers in batteries.

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and use.

Table 4: GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [12] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin | [12] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | [12] |

| Flammable Liquids | 4 | H227: Combustible liquid | [12] |

Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | C9H11N3 | CID 15678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | 1772-25-4 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. CN1341589A - Process for preparing aliphatic trinitrile - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US7291754B2 - Process for the catalytic hydrogenation of a nitrile - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 1772-25-4 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to 1,3,6-Hexanetricarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6-Hexanetricarbonitrile, also known by its IUPAC name hexane-1,3,6-tricarbonitrile and CAS number 1772-25-4, is a versatile chemical intermediate.[1][2] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its emerging role in energy storage technologies. While primarily an industrial chemical, its derivatives have potential applications in polymer and pharmaceutical synthesis.[1]

Chemical Identity and Synonyms

A list of common synonyms and identifiers for this compound is provided below to aid in literature searches and material sourcing.

| Identifier Type | Value |

| IUPAC Name | hexane-1,3,6-tricarbonitrile[1][2] |

| CAS Number | 1772-25-4[1][2] |

| Molecular Formula | C₉H₁₁N₃[1][2] |

| Synonyms | 1,3,6-Tricyanohexane[3] |

| 4-Cyanosuberonitrile[3] | |

| HTCN[4] | |

| 1,3,6-Hexanetrinitrile[3] | |

| EINECS Number | 217-199-7[5] |

| PubChem CID | 15678[6] |

| MDL Number | MFCD00129792[6] |

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Weight | 161.21 g/mol [4] |

| Appearance | Colorless to light yellow liquid[4] |

| Density | 1.04 g/mL at 25 °C[7] |

| Boiling Point | 255-260 °C at 2 mmHg[7] |

| Refractive Index | n20/D 1.466[7] |

| Flash Point | 185 °F[5] |

| Water Solubility | Predicted: 16.85 g/L at 20°C |

Spectroscopic Data

The following tables provide predicted and characteristic spectroscopic data for the structural elucidation of this compound.

4.1. ¹H NMR Spectroscopy (Predicted)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H3 | 2.80 - 2.95 | Multiplet | 1H |

| H1, H6 | 2.40 - 2.60 | Multiplet | 4H |

| H2, H4, H5 | 1.70 - 2.00 | Multiplet | 6H |

4.2. ¹³C NMR Spectroscopy

| Carbon Environment | Expected Chemical Shift (ppm) |

| -C≡N | 115 - 125 |

| -CH(CN)- | 25 - 35 |

| -CH₂- | 16 - 35 |

4.3. Infrared (IR) Spectroscopy

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2240 - 2260[1] |

| Alkane (C-H) | Stretching | 2850 - 3000[1] |

Experimental Protocols

This section details selected experimental procedures for the synthesis and application of this compound.

5.1. Synthesis of this compound from 1,6-Dicyano-2-butylene

This protocol is based on a patented method.[7][8][9]

-

Step 1: Reaction with HCl in Methanol

-

In a suitable reaction vessel, dissolve 1,6-dicyano-2-butylene in a solution of hydrochloric acid in methanol.

-

Heat the mixture to a temperature between 40-60 °C.

-

Maintain the reaction at this temperature for 4-6 hours with continuous stirring.

-

-

Step 2: Cyanation

-

To the reaction mixture from Step 1, add sodium cyanide (NaCN).

-

Increase the temperature to a range of 40-101 °C.

-

Allow the substitution reaction to proceed for 2-7 hours.

-

-

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, can be isolated using standard organic chemistry techniques such as extraction and distillation under reduced pressure. Purity can be assessed by gas chromatography (GC).

-

5.2. Application as an Electrolyte Additive in Lithium-ion Batteries

This protocol outlines the preparation of an electrolyte containing this compound and the assembly of a test cell.[10][11][12]

-

Step 1: Electrolyte Preparation

-

In an argon-filled glovebox, dissolve 1 M lithium hexafluorophosphate (B91526) (LiPF₆) in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:2 or 3:7 by volume). This is the baseline electrolyte.

-

To the baseline electrolyte, add this compound to achieve the desired concentration (e.g., 1% by weight). Ensure the additive is fully dissolved.

-

-

Step 2: Coin Cell Assembly

-

Assemble CR2025-type coin cells in an argon-filled glovebox.

-

Use a cathode (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂), a lithium metal anode, and a separator (e.g., Celgard 2325).

-

Add the prepared electrolyte containing this compound to the cell.

-

-

Step 3: Electrochemical Characterization

-

Perform electrochemical tests on the assembled cells, which may include:

-

Cyclic Voltammetry (CV): To study the electrochemical behavior of the electrolyte and electrode materials.

-

Galvanostatic Charge-Discharge Cycling: To evaluate the battery's capacity, efficiency, and cycle life.

-

Electrochemical Impedance Spectroscopy (EIS): To investigate the interfacial properties of the electrodes.

-

-

5.3. Chemical Transformations of this compound

The three nitrile groups of this compound can be chemically transformed into other functional groups, making it a versatile building block.[1]

-

Hydrolysis to 1,3,6-Hexanetricarboxylic Acid: The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.[1] This reaction typically involves heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH). The resulting tricarboxylic acid can be used in the synthesis of polyesters and polyamides.[1]

-

Reduction to 1,3,6-Triaminohexane: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over a metal catalyst (e.g., Raney nickel, palladium).[1] The resulting triamine is a useful monomer for the synthesis of branched or cross-linked polyamides.[1]

Visualized Workflows and Pathways

6.1. Synthesis of this compound

Caption: Synthesis workflow for this compound.

6.2. Experimental Workflow for Battery Testing

Caption: Workflow for battery testing with this compound.

6.3. Chemical Transformation Pathways

Note: this compound is not known to be involved in biological signaling pathways. The following diagram illustrates its key chemical conversion pathways.

Caption: Key chemical transformations of this compound.

Conclusion

This compound is a valuable chemical intermediate with established and emerging applications. Its primary current interest lies in its ability to enhance the performance of high-voltage lithium-ion batteries when used as an electrolyte additive. Furthermore, its versatile nitrile functionalities allow for its conversion into triacids and triamines, opening avenues for its use in the synthesis of specialized polymers. While not directly implicated in drug development, its derivatives could serve as building blocks for complex organic molecules. This guide provides a foundational understanding for researchers and professionals working with or considering the use of this compound.

References

- 1. This compound | 1772-25-4 | Benchchem [benchchem.com]

- 2. This compound | C9H11N3 | CID 15678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1772-25-4: this compound | CymitQuimica [cymitquimica.com]

- 4. ruifuchem.com [ruifuchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. KR20170035828A - Preparation Method of 1, 3, 6-Hexanetricarbonitrile - Google Patents [patents.google.com]

- 9. This compound | 1772-25-4 [chemicalbook.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08045A [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

Spectroscopic Characterization of 1,3,6-Hexanetricarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 1,3,6-Hexanetricarbonitrile (CAS No. 1772-25-4), a versatile intermediate in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, outlines standardized experimental protocols for obtaining this data, and presents a logical workflow for the spectroscopic analysis of the compound.

Spectroscopic Data

The following tables summarize the predicted and expected spectral data for this compound. This information is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of this compound.[1] The presence of a chiral center at the C3 position results in a complex spectrum where all nine carbon atoms and the protons on the hexane (B92381) backbone are chemically non-equivalent.[1]

Table 1: Predicted ¹H NMR Spectral Data

Disclaimer: The following are predicted chemical shifts based on typical values for similar functional groups and may not represent exact experimental values.

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration |

| H3 | 2.80 - 2.95 | Multiplet | 1H |

| H1, H6 | 2.40 - 2.60 | Multiplet | 4H |

| H2, H4, H5 | 1.70 - 2.00 | Multiplet | 6H |

Table 2: Predicted ¹³C NMR Spectral Data

Disclaimer: The following are predicted chemical shifts based on typical values for similar functional groups. The signals for the aliphatic carbons are expected to be distinct but are grouped for simplicity.

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| C≡N (C1', C3', C6') | 118 - 122 |

| C3 | 25 - 35 |

| C1, C2, C4, C5, C6 | 15 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the key functional groups present in this compound. The spectrum is characterized by the prominent nitrile and alkane C-H stretching vibrations.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| C≡N (Nitrile) | 2240 - 2260 | Sharp, strong absorption |

| C-H (Alkane) | 2850 - 3000 | Stretching vibrations |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound, which is a liquid at room temperature.[2]

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol outlines the steps for preparing and analyzing a liquid sample of this compound using a high-field NMR spectrometer.

2.1.1 Sample Preparation

-

Sample Quantity : For ¹H NMR, accurately weigh approximately 5-25 mg of this compound.[3] For the less sensitive ¹³C NMR, a higher concentration is recommended, using 20-50 mg of the sample.[4]

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[4]

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3][4] Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube : Using a Pasteur pipette with a glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[5] The final liquid level in the tube should be between 4.0 and 5.0 cm.[3][4]

-

Capping and Cleaning : Securely cap the NMR tube. Wipe the exterior of the tube with a lint-free tissue dampened with ethanol (B145695) or isopropanol (B130326) to remove any residues.[4][5]

2.1.2 Instrument Setup and Data Acquisition

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended. PubChem data indicates the use of a Bruker AM-270 for ¹³C NMR.[2]

-

Locking and Shimming : Insert the sample into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which maximizes spectral resolution.[4]

-

Tuning and Matching : Tune the NMR probe to the desired nucleus (¹H or ¹³C) to ensure optimal signal detection.[4]

-

Acquisition Parameters :

-

¹H NMR : A standard pulse sequence is typically used. The number of scans can range from 8 to 16 for sufficient signal-to-noise.

-

¹³C NMR : A greater number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended for quantitative analysis.

-

-

Data Processing : Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. For ¹H NMR, the spectrum is typically referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). For ¹³C NMR, the solvent peak is also used for referencing (e.g., CDCl₃ at 77.16 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

ATR-FTIR is a convenient method for analyzing liquid samples directly without extensive preparation.

2.2.1 Sample Preparation and Analysis

-

Instrument : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal). PubChem data indicates the use of a Bruker IFS 85 for FTIR analysis.[2]

-

Background Spectrum : Before analyzing the sample, ensure the ATR crystal is clean.[6] Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application : Place a single drop of this compound directly onto the center of the ATR crystal.[6][7]

-

Data Acquisition :

-

Cleaning : After the measurement is complete, thoroughly clean the ATR crystal using a soft tissue and a suitable solvent (e.g., isopropanol or ethanol) to remove all traces of the sample.[7][9]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectral analysis of this compound, from sample preparation to data interpretation.

Caption: Logical workflow for the spectral analysis of this compound.

References

- 1. This compound | 1772-25-4 | Benchchem [benchchem.com]

- 2. This compound | C9H11N3 | CID 15678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for 1,3,6-Hexanetricarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,6-Hexanetricarbonitrile, a versatile chemical intermediate. It includes a list of commercial suppliers, detailed technical specifications, and an exploration of its applications and chemical transformations. The information is presented to support research, development, and procurement activities in the chemical and pharmaceutical sciences.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to various purity requirements and quantities, from laboratory research to industrial production. The following table summarizes prominent commercial suppliers.

| Supplier | Website | Notes |

| Sigma-Aldrich | --INVALID-LINK-- | Offers the compound under the Aldrich brand, suitable for laboratory and research applications.[1] |

| Wego Chemical Group | --INVALID-LINK-- | An industrial distributor and supplier providing global supply chain solutions.[2] |

| Ruifu Chemical | --INVALID-LINK-- | A leading manufacturer and supplier in China, offering high purity grades, particularly for the Li-ion battery market.[3] |

| Benchchem | --INVALID-LINK-- | Supplies the compound for research use, highlighting its role as a versatile building block in synthesis.[4] |

| Molport | --INVALID-LINK-- | A marketplace connecting buyers with a variety of suppliers, offering different purities and quantities.[5] |

| Yacooscience | --INVALID-LINK-- | A professional supplier in China offering the compound for organic synthesis and as an electrolyte additive.[6] |

| Capot Chemical | --INVALID-LINK-- | Provides chemical products for research and development. |

| Warshel Chemical Ltd. | --INVALID-LINK-- | Offers the compound with a minimum purity of 99.5%.[7] |

| Tokyo Chemical Industry (TCI) | --INVALID-LINK-- | A global supplier of research chemicals, offering various grades of the compound.[8] |

| Henan Fengda Chemical Co.,Ltd. | --INVALID-LINK-- | A China-based manufactory offering industrial and pharmaceutical grades.[9] |

| Sarchem Labs | --INVALID-LINK-- | A supplier of specialty chemicals for research and production. |

| Wanhe Chemical | --INVALID-LINK-- | A supplier of fine chemicals and pharmaceutical intermediates. |

Technical Data

This compound is a specialty chemical with a unique molecular structure that lends itself to a variety of applications. Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | HTCN, Hexane-1,3,6-Tricarbonitrile, 4-Cyanosuberonitrile | [3][5] |

| CAS Number | 1772-25-4 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁N₃ | [2][3][5] |

| Molecular Weight | 161.21 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [3][7] |

| Purity | >98.0% to >99.5% (GC) | [3][7][8] |

| Boiling Point | 200 °C at 0.2 mmHg; 255-260 °C at 2 mmHg | [3] |

| Density | 1.04 g/mL at 25 °C | |

| Refractive Index | n20/D 1.465 - 1.469 | [3][6] |

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed or inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids (Category 4) | No Pictogram | Warning | H227: Combustible liquid |

| Acute toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Acute toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled |

Applications in Research and Development

This compound is a valuable building block in organic synthesis and has gained significant attention for its application in advanced materials, particularly in the field of energy storage.

Lithium-Ion Battery Electrolyte Additive

A primary application of this compound is as an electrolyte additive in high-voltage lithium-ion batteries.[3][7] The nitrile groups are thought to coordinate with transition metal ions on the cathode surface, forming a stable and uniform cathode-electrolyte interphase (CEI).[7] This protective layer suppresses the decomposition of the electrolyte at high voltages, leading to improved cycling stability and rate capability of the battery.[7]

The proposed mechanism involves the preferential oxidation of this compound on the cathode surface, creating a robust CEI that inhibits further electrolyte degradation.

References

- 1. This compound | 1772-25-4 | Benchchem [benchchem.com]

- 2. CAS # 1772-25-4, this compound, Hexane-1,3,6-tricarbonitrile - chemBlink [chemblink.com]

- 3. This compound | 1772-25-4 [chemicalbook.com]

- 4. CAS 1772-25-4: this compound | CymitQuimica [cymitquimica.com]

- 5. EP1170282A1 - Process for the preparation of hexane 1,3,6-tricarbonitrile - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. KR20170035828A - Preparation Method of 1, 3, 6-Hexanetricarbonitrile - Google Patents [patents.google.com]

- 9. This compound | C9H11N3 | CID 15678 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1,3,6-Hexanetricarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 1,3,6-Hexanetricarbonitrile (CAS No. 1772-25-4). Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

Chemical and Physical Properties

This compound is a combustible liquid that is colorless to yellow in appearance. It is primarily used as an intermediate in organic synthesis, a high-boiling-point solvent, and an additive to electrolytes.[1][2]

| Property | Value |

| Molecular Formula | C₉H₁₁N₃[3] |

| Molecular Weight | 161.20 g/mol [4] |

| Appearance | Colorless to Yellow, clear liquid[3] |

| Boiling Point | 255 - 260 °C at 3 hPa[1] |

| Density | 1.04 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.466[1][2] |

| Flash Point | 185 °F[2] |

| Water Solubility | 16.85 g/L at 20 °C[2] |

| Vapor Pressure | 2 Pa at 25 °C[1][2] |

Hazard Identification and GHS Classification

This compound is classified as a combustible liquid and is harmful if swallowed or inhaled. It can also cause skin and eye irritation.[5]

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Flammable liquids (Category 4) | H227: Combustible liquid | Warning | None |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[4] | Warning | GHS07 |

| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[4] | Warning | GHS07 |

| Skin irritation (Category 2) | H315: Causes skin irritation[5] | Danger[5] | GHS07 |

| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation[5] | Danger[5] | GHS07 |

| Respiratory sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[6] | Danger[6] | GHS08 |

Toxicological Information

Exposure to this compound can pose significant health risks. It is known to be harmful through both ingestion and inhalation.[4] The compound may cause irritation to the skin, eyes, and respiratory tract.[4][5] Specific target organ toxicity has been noted for the kidneys and nerves.[4]

Experimental Protocols: Safe Handling and Personal Protection

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls and Handling Procedures

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or mists.[7] Ensure that ventilation systems are functioning correctly.

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against electrostatic discharge.[7]

-

Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7] Wash hands thoroughly after handling and before breaks.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[5]

-

Skin and Body Protection: Wear a lab coat, and if there is a risk of significant exposure, use impervious clothing.

-

Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges for organic vapors.[5]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

-

In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[7]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Use personal protective equipment, including respiratory protection. Avoid breathing vapors and ensure adequate ventilation. Remove all sources of ignition.[7]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[7]

-

Containment and Cleaning: For small spills, absorb with an inert material (e.g., dry sand, vermiculite) and place in a suitable, closed container for disposal. For large spills, dike the area to contain the spill.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide.

-

Unsuitable Extinguishing Media: Large amounts of water are ineffective.

-